3-Benzyl-1,2-Oxazol-5-amin

Übersicht

Beschreibung

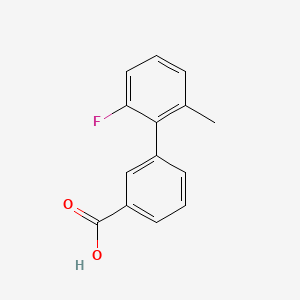

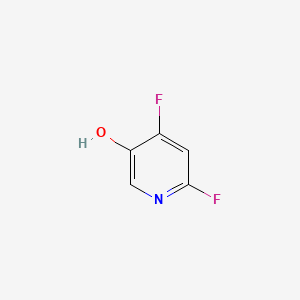

3-Benzyl-1,2-oxazol-5-amine is a chemical compound with the molecular formula C10H10N2O . It has a molecular weight of 174.2 and is a white powder at room temperature . The IUPAC name for this compound is 3-benzyl-5-isoxazolamine .

Synthesis Analysis

The synthesis of oxazole derivatives, including 3-Benzyl-1,2-oxazol-5-amine, often involves the reaction of aromatic aldehydes with tosylmethyl isocyanide (TosMIC) in the presence of a quaternary ammonium hydroxide ion exchange resin . This reaction results in the formation of 5-aryloxazoles . Other methods for the synthesis of oxazole derivatives involve the use of arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Molecular Structure Analysis

The molecular structure of 3-Benzyl-1,2-oxazol-5-amine consists of a 5-membered oxazole ring attached to a benzyl group . The oxazole ring contains one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .Physical And Chemical Properties Analysis

3-Benzyl-1,2-oxazol-5-amine is a white powder at room temperature . It has a melting point of 127-129°C . The compound is stable under normal conditions and should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften

“3-Benzyl-1,2-Oxazol-5-amin” ist eine bei Raumtemperatur stabile Flüssigkeit mit einem Siedepunkt von 69 °C . Sie hat ein Molekulargewicht von 174,2 und ihre IUPAC-Bezeichnung lautet 3-Benzyl-5-isoxazolamine . Die Verbindung hat einen Schmelzpunkt zwischen 127-129°C .

Biologische Aktivitäten

Oxazol, die Kernstruktur in “this compound”, ist bekannt dafür, ein breites Spektrum biologischer Aktivitäten aufzuweisen . Dazu gehören antimikrobielle, krebshemmende, antituberkulöse, entzündungshemmende, antidiabetische, Anti-Fettleibigkeits- und antioxidative Wirkungen . Das Substitutionsmuster in Oxazolderivaten spielt eine entscheidende Rolle bei der Abgrenzung dieser biologischen Aktivitäten .

Medizinische Chemie

Oxazol und seine Derivate sind Bestandteil einer Reihe von medizinischen Verbindungen . Zum Beispiel enthalten Aleglitazar (ein Antidiabetikum), Ditzole (ein Hemmstoff der Thrombozytenaggregation), Mubritinib (ein Tyrosinkinase-Inhibitor) und Oxaprozin (ein COX-2-Inhibitor) alle die Oxazol-Einheit .

Synthese neuer chemischer Einheiten

Die Verwendung von Oxazol als Zwischenprodukte für die Synthese neuer chemischer Einheiten in der medizinischen Chemie hat in den letzten Jahren zugenommen . Forscher auf der ganzen Welt haben verschiedene Oxazolderivate synthetisiert und auf ihre verschiedenen biologischen Aktivitäten untersucht

Safety and Hazards

The safety information for 3-Benzyl-1,2-oxazol-5-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

3-benzyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-10-7-9(12-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEXDUCPZGTNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119162-58-2 | |

| Record name | 3-benzyl-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B596921.png)